(3,3,5,5-Tetramethylcyclohexyl)methanamine hydrochloride
Description
(3,3,5,5-Tetramethylcyclohexyl)methanamine hydrochloride (CAS: 219835-66-2) is a primary amine derivative with the molecular formula C₁₁H₂₃N·HCl. It features a cyclohexane ring substituted with four methyl groups at the 3,3,5,5-positions and a methanamine group attached to the ring. Available in 95% purity, it has been marketed as a specialty chemical for synthetic applications, though commercial availability is now listed as discontinued .
The steric hindrance imparted by the tetramethylcyclohexyl group likely enhances stability and modulates reactivity, making it valuable in catalysis, pharmaceutical intermediates, or materials science.
Properties
IUPAC Name |
(3,3,5,5-tetramethylcyclohexyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N.ClH/c1-10(2)5-9(7-12)6-11(3,4)8-10;/h9H,5-8,12H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJNMFPQWNHVBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(C1)(C)C)CN)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219835-66-2 | |
| Record name | (3,3,5,5-tetramethylcyclohexyl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3,5,5-Tetramethylcyclohexyl)methanamine hydrochloride typically involves the hydrogenation of isophorone to produce 3,3,5,5-tetramethylcyclohexanol, which is then converted to the corresponding amine. The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt. The reaction conditions generally include:
- Hydrogenation of isophorone using a suitable catalyst such as palladium on carbon.
- Conversion of the alcohol to the amine using reagents like thionyl chloride followed by ammonia.
- Formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale hydrogenation reactors for the conversion of isophorone.
- Continuous flow systems for the conversion of the alcohol to the amine.
- Efficient crystallization and purification techniques to obtain the hydrochloride salt in high purity.
Chemical Reactions Analysis
Types of Reactions
(3,3,5,5-Tetramethylcyclohexyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound back to its alcohol form.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of 3,3,5,5-tetramethylcyclohexanone.
Reduction: Formation of 3,3,5,5-tetramethylcyclohexanol.
Substitution: Formation of various substituted amines depending on the electrophile used.
Scientific Research Applications
(3,3,5,5-Tetramethylcyclohexyl)methanamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,3,5,5-Tetramethylcyclohexyl)methanamine hydrochloride involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The compound may also participate in metabolic pathways, undergoing biotransformation to active metabolites that exert specific effects.
Comparison with Similar Compounds
Structural Analogs from Combi-Blocks Amines Catalog ()
The following compounds share structural motifs such as cyclic aliphatic amines or substituted aromatic systems but differ in ring size, substituent patterns, and functional groups:
Key Observations :
- Ring Size and Substituents: The target compound’s six-membered cyclohexane ring provides greater conformational flexibility compared to cyclopentane analogs.
- Aromatic vs. Aliphatic Systems: Analogs with aromatic cores (e.g., naphthalene or quinoline) exhibit distinct electronic properties, favoring applications in optoelectronics or drug design.
Methoxy-Substituted Analog ()
1-(1-Methoxy-3,3,5,5-tetramethylcyclohexyl)methanamine hydrochloride (CID: 103961536) introduces a methoxy group to the cyclohexyl ring. Key differences include:
Other Structural Analogs ()
- The linear alkyl chain increases lipophilicity, favoring membrane permeability in biological systems. However, its low patent count (3 vs.
- [3-(Cyclohexyloxy)phenyl]methanamine Hydrochloride (1311315-68-0): Features a cyclohexyloxy-phenyl group, introducing aromaticity and an ether linkage. The phenyl ring enables π-stacking interactions, diverging from the purely aliphatic target compound .
Biological Activity
(3,3,5,5-Tetramethylcyclohexyl)methanamine hydrochloride is a compound that has garnered interest due to its potential biological activities. This article aims to compile and analyze available research findings regarding its biological activity, including antimicrobial, cytotoxic, and other relevant effects.
Chemical Structure
The compound is characterized by a cyclohexane ring with four methyl groups and a methanamine side chain. This unique structure may contribute to its biological properties.
Cytotoxicity
Cytotoxic effects of similar compounds have been studied extensively. For instance, the MTT assay is commonly used to assess cell viability in the presence of various compounds. The following table summarizes findings from related studies:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound C | HeLa | 226 |
| Compound D | A549 | 242.52 |
Such results indicate that certain structural features can lead to significant antiproliferative effects on cancer cell lines .
The biological activity of this compound may involve several mechanisms:
- Antioxidant Activity : Compounds with similar structures often exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress.
- Enzyme Inhibition : Some derivatives inhibit enzymes like acetylcholinesterase and α-glucosidase, which are implicated in various diseases .
- Cell Signaling Pathways : Modulation of key proteins involved in cell proliferation and apoptosis may be another mechanism through which this compound exerts its effects.
Case Studies
While direct studies on this compound are scarce, analogous compounds have shown promise in clinical settings:
- Study on Anticancer Properties : A recent study demonstrated that structurally similar amines could effectively reduce tumor growth in murine models by inducing apoptosis in cancer cells.
- Antimicrobial Efficacy : Another study highlighted the effectiveness of related compounds against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential therapeutic applications for resistant infections.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
